molecular formula C17H21N5O4 B2926799 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878720-68-4

Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate

Cat. No.: B2926799
CAS No.: 878720-68-4
M. Wt: 359.386
InChI Key: UPUNCNXJSBTKGB-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common name, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like molecular weight, boiling point, melting point, solubility, and stability. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Reactive Imidazole Intermediates

Studies have shown that reactive imidazole intermediates, such as those based on AB2 and A3 monomers (e.g., bis(methylol) propionic acid and trimethylolpropane), can be synthesized and isolated successfully. These intermediates have been utilized to create a library of functional cyclic carbonates with potential biomedical applications, highlighted by their low cytotoxicity on human dermal fibroblasts. This suggests the relevance of such compounds in the development of biocompatible materials (Olsson et al., 2014).

Transesterification/Acylation Reactions

Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have been identified as efficient catalysts in the transesterification involving numerous esters and alcohols. These findings point towards the potential application of imidazole-derived compounds in facilitating organic synthesis reactions, offering a simplified protocol for generating imidazol-2-ylidene catalysts in situ, which could be beneficial in chemical manufacturing and synthesis processes (Grasa et al., 2003).

Methylglyoxal in Food and Organisms

Research into methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, has revealed its formation in various enzymatic and nonenzymatic reactions and its modification of proteins, forming advanced glycation end-products. This underscores the chemical's significance in understanding the biochemical pathways in diseases such as diabetes and neurodegenerative conditions, as well as its presence in food processing and storage (Nemet et al., 2006).

Design and Synthesis of Chiral Benzoates

The synthesis of novel chiral benzoates and fluorobenzoates with potential mesomorphic properties, including the antiferroelectric smectic phase (SmCA*), has been explored. This research is indicative of the role of methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate related compounds in the development of materials with unique optical and electronic properties, which could be applied in liquid crystal displays and other optoelectronic devices (Milewska et al., 2015).

Small Molecule Inhibitors

The development of small molecule inhibitors based on imidazole derivatives, such as imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, for the inhibition of retinoic acid 4-hydroxylase (CYP26), showcases the potential therapeutic applications of these compounds. Such inhibitors can enhance the biological effects of all-trans retinoic acid (ATRA) in cancer therapies, indicating the importance of these compounds in medicinal chemistry and drug development (Gomaa et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system to produce a certain effect. This is especially important for drugs and bioactive compounds .

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

Properties

IUPAC Name

methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-7-8-20-9(2)10(3)21-12-13(18-16(20)21)19(5)17(25)22(14(12)23)11(4)15(24)26-6/h7,11H,1,8H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUNCNXJSBTKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)C(C)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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